molecular formula C21H26N2O3 B15015277 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 302910-52-7

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15015277
CAS No.: 302910-52-7
M. Wt: 354.4 g/mol
InChI Key: BAYZFSYTWLUYHQ-LPYMAVHISA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylidene linkage, and a phenoxyacetohydrazide moiety. Its molecular formula is C19H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a phenoxyacetohydrazide moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

302910-52-7

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O3/c1-5-25-19-9-7-6-8-17(19)13-22-23-21(24)14-26-20-12-16(4)10-11-18(20)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,23,24)/b22-13+

InChI Key

BAYZFSYTWLUYHQ-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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